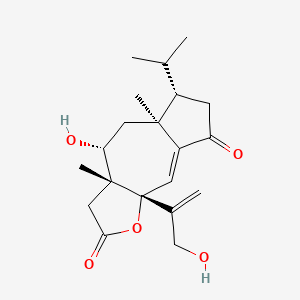

Tricholomalide C

説明

特性

分子式 |

C20H28O5 |

|---|---|

分子量 |

348.4 g/mol |

IUPAC名 |

(3aR,4R,5aS,6S,9aR)-4-hydroxy-9a-(3-hydroxyprop-1-en-2-yl)-3a,5a-dimethyl-6-propan-2-yl-4,5,6,7-tetrahydro-3H-azuleno[7,6-b]furan-2,8-dione |

InChI |

InChI=1S/C20H28O5/c1-11(2)13-6-15(22)14-7-20(12(3)10-21)19(5,9-17(24)25-20)16(23)8-18(13,14)4/h7,11,13,16,21,23H,3,6,8-10H2,1-2,4-5H3/t13-,16+,18-,19+,20+/m0/s1 |

InChIキー |

LAUXGJSHPLNZHD-LVQIXTDASA-N |

異性体SMILES |

CC(C)[C@@H]1CC(=O)C2=C[C@]3([C@](CC(=O)O3)([C@@H](C[C@@]12C)O)C)C(=C)CO |

正規SMILES |

CC(C)C1CC(=O)C2=CC3(C(CC(=O)O3)(C(CC12C)O)C)C(=C)CO |

同義語 |

tricholomalide C |

製品の起源 |

United States |

準備方法

Total Synthesis via Tricholomalide B Intermediate

The first total synthesis of this compound was achieved through structural revision of its diastereomers. As reported in a seminal 2009 study, this compound (17 ) was synthesized from tricholomalide B (13 ) via base-mediated cyclization. The synthesis begins with the homo-Robinson annulation of enone 4 to construct the hydroazulene core (5 ), followed by a ketene [2+2] cycloaddition to form cyclobutanone 12 (Scheme 1). Subsequent Grignard-type addition and oxidation steps yield tricholomalide B, which undergoes Michael reaction in dimethyl sulfoxide (DMSO) at 4°C to furnish this compound.

Key synthetic steps include:

-

Stereochemical Control : The Grignard reaction at C-2 proceeds with unexpected β-face selectivity, leading to a trans-junction in the tetrahydrofuran-cycloheptane system.

-

Oxidative Functionalization : Selenium dioxide-mediated allylic oxidation introduces the C-8 hydroxyl group critical for neurotrophic activity.

Late-Stage Modifications

Recent advances have enabled direct access to this compound through late-stage oxidation of tricholomalide G (27 ). Treatment of 27 with pyridinium dichromate (PDC) in dichloromethane selectively oxidizes the C-12 ketone, yielding this compound in 53% yield. This method bypasses the need for multi-step functionalization, offering a streamlined route for gram-scale production.

Biosynthetic Pathways and Biotechnological Implications

This compound originates from the seconeodolastane diterpenoid biosynthetic pathway, which begins with geranylgeranyl pyrophosphate (18 ). Enzymatic cyclization generates a dolabellane cation (19 ), which undergoes Wagner-Meerwein rearrangements to form the guanacastane skeleton (22 ). Oxidative cleavage of the six-membered ring in 22 produces the seconeodolastane core (23 ), followed by hydroxylation at C-8 and lactonization to yield this compound.

Notably, the stereochemistry at C-8 is enzymatically controlled, with Tricholoma species employing cytochrome P450 oxidases to install the (R)-configuration. This specificity contrasts with marine-derived diterpenoids, which often exhibit enantiomeric configurations.

Structural Elucidation and Analytical Techniques

The structure of this compound was unambiguously confirmed through a combination of NMR spectroscopy, X-ray crystallography, and electronic circular dichroism (ECD). Key findings include:

-

NMR Analysis : The -NMR spectrum of this compound shows characteristic signals for the C-1 olefinic proton ( 6.63, s) and the C-4 formyl group ( 9.70, s).

-

X-Ray Crystallography : Single-crystal analysis revealed a trans-decalin-like fusion between the cyclopentanone and cycloheptane rings, resolving earlier misassignments.

-

ECD Spectroscopy : A positive Cotton effect at 302 nm () confirmed the absolute configuration as (4R,5S,8R,10S,12S) .

Q & A

Q. What are the key synthetic pathways for Tricholomalide C, and how do experimental design choices impact stereochemical outcomes?

this compound is synthesized via intermediates derived from Tricholomalide B through base-promoted β-elimination and hydroxyl-directed epoxidation. Critical steps include [2+2] dichloroketene cycloaddition to form cyclobutanone intermediates and Grignard-type reactions to append functional groups . Stereochemical outcomes depend on reaction conditions (e.g., α- vs. β-face selectivity during ketene addition), as confirmed by X-ray crystallography of intermediates like 16 and 20 . Methodological considerations include optimizing protecting groups (e.g., TIPS ethers) and oxidation agents (e.g., Dess-Martin periodinane) to preserve stereochemical integrity.

Q. How are advanced spectroscopic techniques (NMR, CD, X-ray) applied to resolve structural ambiguities in this compound?

Structural elucidation relies on:

- 1D/2D NMR : Correlations (e.g., HMBC, NOESY) map connectivity and relative stereochemistry. For example, NOE interactions between H-8β and H-6β in Tricholomalide F (a structural analog) confirm spatial proximity .

- X-ray crystallography : Definitive proof of absolute configuration, as seen in intermediates 16 and 20 .

- CD spectroscopy : Matches experimental spectra with literature data to validate enantiomeric purity .

Q. What bioactivities have been preliminarily associated with this compound, and how are these assessed in vitro?

While specific bioactivity data for this compound are limited, structurally related trichoaurantianolides exhibit neurotrophic and cytotoxic properties. Assays typically involve cell viability tests (e.g., MTT assays) against cancer cell lines or neurite outgrowth measurements in neuronal cultures . Comparative studies with analogs (e.g., Tricholomalides D–G) highlight the role of functional groups like γ-lactones in bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between synthesized and naturally reported structures of this compound?

Discrepancies arise from stereochemical misassignments due to disordered crystal structures (e.g., hydroxyisopropenyl group in 2 ) . Strategies include:

- Total synthesis of revised structures : As demonstrated for Tricholomalides A/B, synthesizing proposed stereoisomers and comparing NMR/X-ray data with natural samples .

- DP4 probability analysis : Computational comparison of calculated vs. experimental NMR spectra to identify the most probable diastereomer, a method validated for Tricholomalide A .

Q. What methodological challenges arise in optimizing the synthetic yield of this compound, and how are they addressed?

Low yields in key steps (e.g., 31–66% in Grignard reactions) stem from steric hindrance and competing elimination pathways . Optimization involves:

- Solvent and temperature control : Using anhydrous DCM and low temperatures to suppress side reactions.

- Catalyst screening : E.g., Pd(PPh₃)₄ in Stille couplings improves regioselectivity .

- Protecting group strategies : TIPS ethers enhance steric control during cycloaddition .

Q. How do structural modifications in Tricholomalide derivatives (D–G) influence their biological activity compared to this compound?

Substituent variations (e.g., formyl groups in Tricholomalide F vs. allylic CH₂OH in Tricholomalide B) alter hydrophobicity and hydrogen-bonding capacity, impacting bioactivity. For example:

- Formyl groups in 26 (Tricholomalide F) enhance electrophilicity, potentially increasing reactivity with cellular targets .

- γ-Lactone rings in 25 (Tricholomalide E) may improve membrane permeability . Comparative cytotoxicity assays and molecular docking studies are recommended to quantify these effects.

Methodological Tables

Table 1. Key Synthetic Intermediates and Their Analytical Validation

| Intermediate | Key Reaction Step | Analytical Method | Outcome | Reference |

|---|---|---|---|---|

| 12 | [2+2] Cycloaddition | X-ray diffraction | Single diastereomer confirmed | |

| 20 | Grignard reaction | NMR, X-ray | Revised β-face addition observed | |

| 2 | Allylic oxidation (SeO₂) | NMR comparison | Matched natural Tricholomalide B |

Table 2. Comparative Bioactivity of Tricholoma Metabolites (2018–2023)

| Compound | Bioactivity | Assay Model | Reference |

|---|---|---|---|

| This compound | Not yet reported | N/A | |

| Tricholopardin C | Cytotoxic (human cancer lines) | MTT assay | |

| Tricholomalide F | Structural analog | In vitro oxidation studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。